![molecular formula C21H27N3O4S B2889823 2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897611-96-0](/img/structure/B2889823.png)
2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
H+,K+-ATPase Inhibition
One study discusses the development of pantoprazole, a compound belonging to the class of [(pyridylmethyl)sulfinyl]benzimidazoles, which are potent inhibitors of the H+,K+-ATPase enzyme. These compounds require activation by acid to form their active principle, demonstrating their potential application in treating conditions like acid reflux or peptic ulcers by inhibiting gastric acid secretion (Kohl et al., 1992).
Antifungal Activity
Another study synthesized and evaluated a series of benzamidines, revealing compounds with significant in vitro activity against Pneumocystis carinii, highlighting the potential for developing new antifungal therapies (Laurent et al., 2010).
Analytical Chemistry Applications
The synthesis of a new sulfonate reagent for analytical derivatization in liquid chromatography is another example. This compound, designed for sensitive detection and analysis of analytes, illustrates the utility of such chemicals in enhancing analytical methodologies (Wu et al., 1997).
Receptor Binding Studies
Arylpiperazine derivatives have been studied for their high-affinity binding to serotonin receptors, specifically 5-HT1A serotonin ligands. This research contributes to the development of drugs targeting neurological disorders and mental health conditions (Glennon et al., 1988).
作用機序
Target of Action
It is structurally related to sildenafil, a selective inhibitor of cyclic guanosine monophosphate (cgmp)-specific phosphodiesterase type 5 (pde5) . Therefore, it’s plausible that this compound may also interact with similar targets.
Mode of Action
If it shares a similar mechanism with sildenafil, it may enhance the effect of nitric oxide by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum .
Biochemical Pathways
If it acts similarly to sildenafil, it could potentially influence the nitric oxide-cgmp pathway .
Result of Action
If it acts similarly to sildenafil, it could potentially result in the relaxation of smooth muscle cells, leading to vasodilation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
生化学分析
Biochemical Properties
2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain
Cellular Effects
The compound’s interaction with AChE suggests that it may influence cell function by modulating acetylcholine levels in the brain. Acetylcholine plays a crucial role in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves binding interactions with AChE, leading to the inhibition of the enzyme . This inhibition can result in increased levels of acetylcholine in the brain, potentially impacting cognitive function .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide in animal models have not been extensively studied. Related compounds have shown varying effects at different dosages .
Metabolic Pathways
The metabolic pathways involving 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide are not well-studied. Its interaction with AChE suggests it may be involved in the cholinergic pathway .
Subcellular Localization
The subcellular localization of 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is not well-documented. Given its interaction with AChE, it is likely to be found in areas where this enzyme is present .
特性
IUPAC Name |
2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-28-20-11-7-6-10-19(20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRGLOQSDLPBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2889741.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)
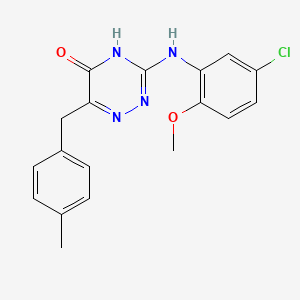
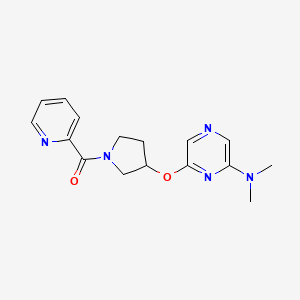

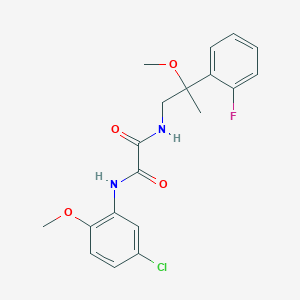

![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B2889752.png)
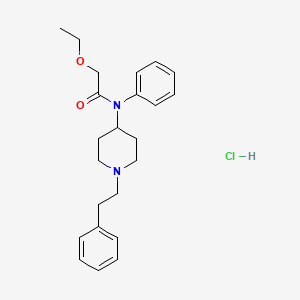
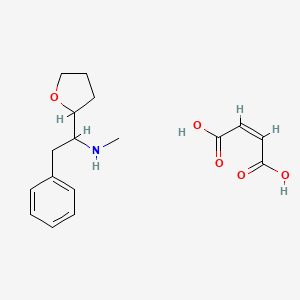
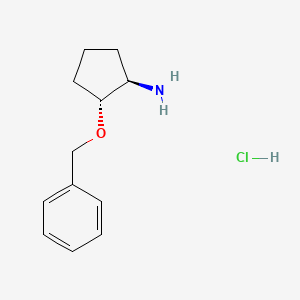
![Methyl 5-bromo-4-[(2-furylcarbonyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2889763.png)
